molecular formula C8H14F3N3O B3359907 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide CAS No. 87980-84-5

2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide

Cat. No.: B3359907
CAS No.: 87980-84-5
M. Wt: 225.21 g/mol
InChI Key: YGTWAOJKORVCID-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide is a chemical compound with the molecular formula C8H14F3N3O. It is characterized by the presence of a trifluoroacetamide group attached to a piperazine ring via an ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with N-(2-aminoethyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound is used in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring provides additional binding interactions, stabilizing the compound-target complex .

Comparison with Similar Compounds

    2,2,2-Trifluoro-N,N-dimethylacetamide: Similar in structure but with dimethyl groups instead of the piperazine ring.

    2,2,2-Trifluoro-N-(2-propynyl)acetamide: Contains a propynyl group instead of the piperazine ring.

Uniqueness: 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties and enhances its binding interactions with biological targets. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-piperazin-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N3O/c9-8(10,11)7(15)13-3-6-14-4-1-12-2-5-14/h12H,1-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWAOJKORVCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607006
Record name 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87980-84-5
Record name 2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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